1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- is a chemical compound categorized under indolecarboxamides. This class of compounds features a carboxamide group attached to an indole structure, which is known for its diverse biological activities. The compound is classified as a small molecule and does not have any approved therapeutic uses or indications in clinical trials as of now .
The information about this compound is primarily sourced from chemical databases such as DrugBank and ChemBK, which provide detailed insights into its structure, classification, and potential applications in organic synthesis.
The synthesis of 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- can be approached through various methods commonly employed in organic chemistry. The synthesis typically involves the following steps:
Technical details regarding the specific conditions (temperature, solvent, catalysts) used in these reactions are essential for optimizing yield and purity.
The molecular structure of 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- can be represented by the following characteristics:
CN1C=C(C2=CC3=CC=CN=C3N2)C2=CC(=CC=C12)C(=O)NC(C)(C)COThe structure exhibits a complex arrangement of aromatic rings and functional groups that contribute to its chemical properties and potential biological activity.
The compound may participate in various chemical reactions typical for indoles and carboxamides:
These reactions are influenced by the electronic properties imparted by substituents on the indole ring.
Further studies are required to clarify its pharmacodynamics and pharmacokinetics.
The physical and chemical properties of 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- include:
Relevant data on melting point, boiling point, and specific heat capacities are often determined experimentally.
Despite being classified as an experimental compound with no current clinical approvals, 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- holds potential for scientific research applications:
Future research could unveil novel therapeutic applications based on its unique structural features and biological interactions.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: